![molecular formula C17H22N2O B3861334 2-[(3-propylmorpholin-4-yl)methyl]quinoline](/img/structure/B3861334.png)
2-[(3-propylmorpholin-4-yl)methyl]quinoline
Übersicht
Beschreibung
2-[(3-propylmorpholin-4-yl)methyl]quinoline is a chemical compound that belongs to the class of quinoline derivatives. It was first synthesized in 2010 and has since been extensively studied for its potential use in scientific research.
Wirkmechanismus
The mechanism of action of 2-[(3-propylmorpholin-4-yl)methyl]quinoline involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that is involved in a variety of cellular processes, including cell growth and survival, DNA repair, and RNA transcription. Inhibition of CK2 activity by 2-[(3-propylmorpholin-4-yl)methyl]quinoline leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(3-propylmorpholin-4-yl)methyl]quinoline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit CK2 activity in vitro and in vivo, leading to the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(3-propylmorpholin-4-yl)methyl]quinoline is its specificity for CK2 inhibition. It has been shown to have minimal off-target effects, making it a potentially useful tool for studying CK2 function in vitro and in vivo. However, its use in lab experiments is limited by its low solubility in aqueous solutions, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on 2-[(3-propylmorpholin-4-yl)methyl]quinoline. One potential direction is the development of more soluble analogs of the compound, which would make it easier to work with in lab experiments. Another potential direction is the exploration of its potential as a cancer therapy, either alone or in combination with other drugs. Finally, further studies are needed to fully understand the mechanism of action of 2-[(3-propylmorpholin-4-yl)methyl]quinoline and its potential use in other areas of scientific research.
Conclusion:
In conclusion, 2-[(3-propylmorpholin-4-yl)methyl]quinoline is a promising compound with potential applications in scientific research. Its specificity for CK2 inhibition and its anti-inflammatory and antimicrobial effects make it a potentially useful tool for studying cellular processes and developing new therapies. Further research is needed to fully understand its mechanism of action and potential applications.
Wissenschaftliche Forschungsanwendungen
2-[(3-propylmorpholin-4-yl)methyl]quinoline has been shown to have potential applications in scientific research. It has been studied for its ability to inhibit the activity of the protein kinase CK2, which plays a crucial role in cancer cell growth and survival. Inhibition of CK2 has been shown to induce apoptosis in cancer cells, making it a potential target for cancer therapy.
Eigenschaften
IUPAC Name |
3-propyl-4-(quinolin-2-ylmethyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-2-5-16-13-20-11-10-19(16)12-15-9-8-14-6-3-4-7-17(14)18-15/h3-4,6-9,16H,2,5,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYIFXNNBIDKKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COCCN1CC2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



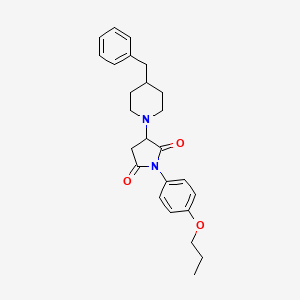
![N'-[2-(allyloxy)benzylidene]-4-chlorobenzohydrazide](/img/structure/B3861263.png)
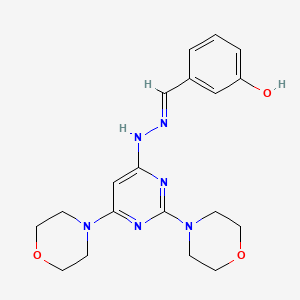
![methyl 4-(2-{[(4-methylphenyl)(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B3861276.png)
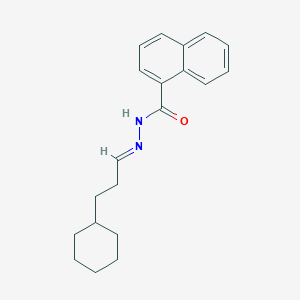
![N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(4-bromobenzamide)](/img/structure/B3861307.png)
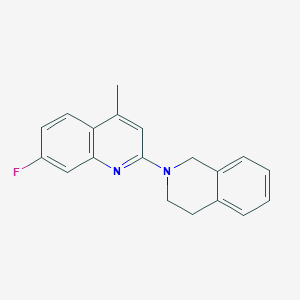
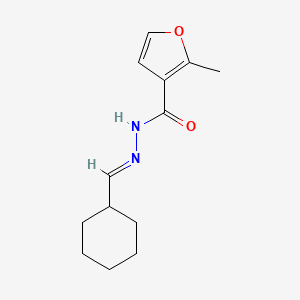
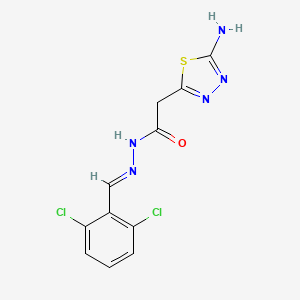
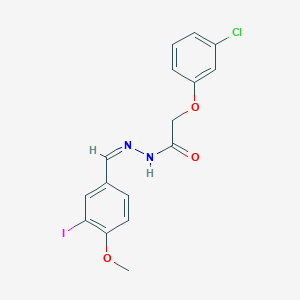
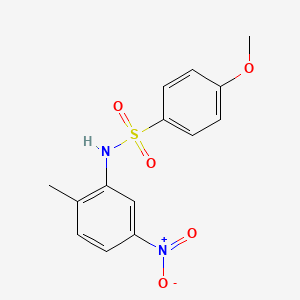
![5-benzylidene-3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3861348.png)
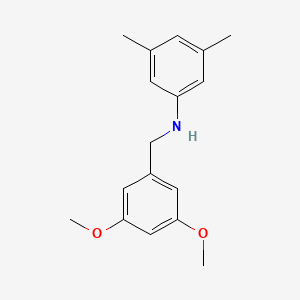
![2-{[6-(2-bromophenoxy)hexyl]amino}ethanol](/img/structure/B3861360.png)